2-((6-Chloropyridazin-3-yl)oxy)quinoxaline
Description
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)oxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-5-6-11(17-16-10)18-12-7-14-8-3-1-2-4-9(8)15-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGJRSAPRSGGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=NN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671827 | |
| Record name | 2-[(6-Chloropyridazin-3-yl)oxy]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-80-1 | |
| Record name | 2-[(6-Chloropyridazin-3-yl)oxy]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoxaline Core
The quinoxaline scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with α-ketoesters or diketones. For example, ethyl pyruvate reacts with o-phenylenediamine in n-butanol to yield 2-hydroxy-3-methylquinoxaline (2 ) in 80% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, producing 2-chloro-3-methylquinoxaline (3 ) with 60% efficiency. While this method introduces a methyl group, analogous protocols using unsubstituted α-ketoacids could generate 2-chloroquinoxaline, a critical intermediate for the target compound.
Table 1: Synthesis of Quinoxaline Chlorides
Introduction of the Chloropyridazin-3-yloxy Group
The ether linkage is established via nucleophilic aromatic substitution (SNAr) between 2-chloroquinoxaline and 6-chloropyridazin-3-ol. This reaction proceeds under basic conditions, where deprotonation of the hydroxyl group enhances nucleophilicity. In a representative protocol, 2-chloro-3-methylquinoxaline reacts with p-hydroxybenzaldehyde in acetonitrile with potassium carbonate (K₂CO₃) to form 2-(p-formylphenoxy)-3-methylquinoxaline (4 ) after 30 hours. Adapting this method, 6-chloropyridazin-3-ol could displace the chloride in 2-chloroquinoxaline under similar conditions.
Critical Parameters for SNAr:
-
Base: K₂CO₃ or NaH to deprotonate the hydroxyl group.
-
Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) facilitate dissolution of intermediates.
-
Temperature: Reflux conditions (80–100°C) accelerate reaction kinetics.
Optimization of Reaction Conditions
Solvent Systems and Biphasic Purification
Patent literature highlights the use of biphasic solvent systems (e.g., water/toluene) to enhance purity during cyclization and deprotection steps. For the target compound, post-reaction extraction with toluene and aqueous NaOH could isolate the product while removing unreacted starting materials. For instance, a biphasic mixture of acetonitrile and water enabled 98.1% purity for a related quinoxaline derivative after extraction.
Analytical Characterization
Successful synthesis requires validation via spectroscopic and chromatographic methods:
-
IR Spectroscopy: Disappearance of C-Cl stretches (~1,038 cm⁻¹) confirms substitution.
-
NMR: Aromatic proton shifts between δ 7.3–8.5 ppm verify the quinoxaline and pyridazine moieties.
-
HPLC: Purity assessments (>98%) align with protocols for varenicline intermediates.
Challenges and Alternative Approaches
Chemical Reactions Analysis
2-((6-Chloropyridazin-3-yl)oxy)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom at the 6-position of the pyridazine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The quinoxaline ring system can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones, forming Schiff bases and other condensation products.
Scientific Research Applications
Antimicrobial Properties
Quinoxaline derivatives, including 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline, have demonstrated significant antimicrobial activity. Studies indicate that these compounds are effective against a variety of bacterial strains, showcasing their potential as antibacterial agents . The presence of halogen atoms such as chlorine enhances their lipophilicity and bioavailability, contributing to their efficacy against infections .
Anticancer Applications
Research has highlighted the potential of quinoxaline derivatives in targeting specific cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth. In vitro studies have reported IC50 values in the low micromolar range against various cancer cell lines, suggesting that these compounds could serve as effective anticancer drugs .
Anti-inflammatory Effects
Some quinoxaline derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The unique structure of this compound may influence its interaction with biological targets involved in inflammatory pathways.
Anticancer Activity Evaluation
In a study evaluating the anticancer properties of various quinoxaline derivatives, this compound was tested against HCT-116 and MCF-7 cell lines. The compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, outperforming established anticancer drugs like doxorubicin (IC50 = 3.23 µg/mL) .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of quinoxaline derivatives, including this compound, demonstrated effectiveness against multiple bacterial strains with varying degrees of resistance, indicating its potential role in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, quinoxaline derivatives have been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair . Additionally, the compound can interact with cell membranes, leading to changes in membrane permeability and cell signaling pathways .
Comparison with Similar Compounds
Antibacterial Quinoxaline Derivatives
Key Findings :
Antiparasitic and Antiplasmodial Analogues
Key Findings :
- BQR695 and 2r demonstrate that bulky substituents (e.g., dimethoxyphenyl, naphthyloxy) improve antiparasitic potency by targeting specific enzymes or organelles .
- The target compound’s chloropyridazinyloxy group may lack the steric bulk required for high antiplasmodial activity compared to naphthyloxy derivatives .
Anticancer and Chemotherapeutic Analogues
Key Findings :
Pesticidal and Herbicidal Analogues
Key Findings :
- Methoxy and phenyl groups (e.g., 3f, 3g) enhance pesticidal activity by inhibiting protoporphyrinogen oxidase (Protox) .
- The target compound’s chloropyridazinyloxy group may lack the electron-withdrawing properties needed for Protox inhibition.
Mechanistic and Structural Insights
Biological Activity
2-((6-Chloropyridazin-3-yl)oxy)quinoxaline is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of quinoxalines known for their potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various studies and research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a quinoxaline core substituted with a chloropyridazine moiety, which may enhance its biological efficacy.
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. A study highlighted that quinoxaline derivatives exhibit activity against various pathogens, including both gram-positive and gram-negative bacteria. The presence of halogen substituents, such as chlorine, can enhance the antimicrobial potency of these compounds .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Quinoxaline Derivative A | Antifungal (EC50 = 0.87 µg/mL against G. zeae) | |
| Quinoxaline Derivative B | Antibacterial (inhibition of CPG2 secretion) |
Anticancer Activity
Research has indicated that quinoxaline derivatives have promising anticancer activity. For instance, a study synthesized various quinoxaline derivatives and evaluated their effects on tumor cell lines such as HCT116 (colon carcinoma), HepG2 (liver cancer), and MCF-7 (breast cancer). Certain compounds exhibited significant cytotoxic effects and induced apoptosis in cancer cells, suggesting the potential of quinoxalines as anticancer agents .
Key Findings:
- Compound VIIIc from the study showed significant disruption in the cell cycle at the G2/M phase in HCT116 cells.
- The IC50 values for some derivatives were reported to be as low as 10.27 µM against VEGFR-2, indicating strong inhibitory action relevant to cancer therapy .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets. The compound has been shown to inhibit key enzymes involved in tumor growth and proliferation, such as VEGFR-2. Additionally, its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or function .
Case Studies
- Antitumor Activity : In a comprehensive study involving multiple quinoxaline derivatives, this compound was assessed for its cytotoxic effects on various cancer cell lines. The results indicated that this compound could induce apoptosis and significantly inhibit cell growth.
- Antimicrobial Efficacy : A series of experiments demonstrated that the compound exhibited notable antimicrobial activity against both bacterial and fungal strains, with specific EC50 values indicating its potency compared to standard antibiotics .
Q & A
Basic: What are the common synthetic routes for preparing 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions using 2,3-dichloroquinoxaline (DCQX) as a precursor. For example:
- Route 1 : Reacting DCQX with 6-chloropyridazin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours to introduce the pyridazinyloxy group .
- Route 2 : Microwave-assisted synthesis, which reduces reaction times (<1 hour) and improves yields by optimizing temperature and solvent systems (e.g., acetonitrile with catalytic KI) .
Key challenges include regioselectivity control at the quinoxaline C2/C3 positions and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing quinoxaline derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton shifts at δ 7.5–9.0 ppm for quinoxaline protons) .
- X-ray Crystallography : Resolves non-planar conformations and intermolecular interactions (e.g., C–H···O/N hydrogen bonds and π-stacking in crystal lattices). For example, torsion angles of 15–25° between quinoxaline and pyridazine rings indicate steric strain .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 25–30% contribution from H···Cl interactions in halogenated derivatives) .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity : Classified as a skin/eye irritant (GHS H315/H319). Use PPE (gloves, goggles) and work in a fume hood .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with saline .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or photodegradation .
Advanced: How can reaction conditions be optimized for regioselective substitution on the quinoxaline core?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyridazinol, favoring substitution at the C2 position over C3 .
- Catalysts : KI (10 mol%) accelerates Cl⁻ displacement in DCQX, achieving >85% regioselectivity for C2-substituted products .
- Temperature Control : Lower temperatures (50–60°C) reduce side reactions (e.g., di-substitution), while microwaves improve energy efficiency .
Advanced: What strategies resolve contradictions in reported biological activities of quinoxaline derivatives?
Methodological Answer:
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects. For example:
- Experimental Validation : Reproduce assays under standardized conditions (e.g., Colletotrichum antifungal tests at pH 6.5) to control for environmental variability .
Advanced: How do computational methods (e.g., molecular docking) inform the design of quinoxaline-based herbicides?
Methodological Answer:
- Target Identification : Docking into PPO enzyme active sites (PDB: 1SEZ) identifies key interactions:
- DFT Calculations : Optimize substituent electronic profiles (e.g., nitro groups increase electrophilicity, enhancing binding ΔG by 2–3 kcal/mol) .
Advanced: What in vitro assays are recommended for evaluating the antitumor potential of quinoxaline derivatives?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <20 µM considered promising .
- Apoptosis Markers : Measure caspase-3 activation via Western blotting in treated cells .
- SAR Refinement : Introduce triazole or hydrazone moieties to enhance selectivity (e.g., compound 16 in shows 10-fold selectivity for tumor over normal cells) .
Basic: How are quinoxaline derivatives analyzed for environmental persistence and biodegradability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
